4-Bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-OL
CAS No.:
Cat. No.: VC17699824
Molecular Formula: C8H13BrN2O
Molecular Weight: 233.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13BrN2O |
---|---|
Molecular Weight | 233.11 g/mol |
IUPAC Name | 4-bromo-2-tert-butyl-5-methyl-1H-pyrazol-3-one |
Standard InChI | InChI=1S/C8H13BrN2O/c1-5-6(9)7(12)11(10-5)8(2,3)4/h10H,1-4H3 |
Standard InChI Key | MLZGZFCOIKTLAK-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)N(N1)C(C)(C)C)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrazole ring substituted with bromine at the 4-position, a tert-butyl group at the 1-position, and a methyl group at the 3-position. The hydroxyl group at the 5-position contributes to its polarity and reactivity. Key structural identifiers include:
Property | Value |
---|---|
IUPAC Name | 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-ol |
Molecular Formula | |
Molecular Weight | 233.10 g/mol |
CAS Number | 70951-85-8 |
Canonical SMILES | CC(C)(C)N1C=C(C(=O)N1Br)C |
LogP | 2.40 |
The tert-butyl group enhances steric hindrance, influencing its binding affinity to biological targets, while the bromine atom facilitates electrophilic substitution reactions .
Spectroscopic Data
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the tert-butyl group ( 1.40 ppm, singlet) and the methyl group ( 2.20 ppm, singlet). The bromine atom induces deshielding in adjacent protons, with the pyrazole ring protons appearing as doublets between 6.50–7.20 ppm. Infrared (IR) spectroscopy shows a broad O–H stretch at 3200–3400 cm and C–Br absorption at 550–650 cm .
Synthesis and Optimization
Key Synthetic Routes
A novel two-step synthesis from potassium tricyanomethanide has been reported, achieving a 72% yield :
-
Pyrazole Ring Formation:
Reacting hydrazine with 1,3-diketones under acidic conditions generates the pyrazole core. -
Sandmeyer Bromination:
Treating the intermediate with CuBr and HNO introduces bromine selectively at the 4-position .
Industrial-Scale Production
Optimized conditions include:
-
Temperature: 0–5°C during bromination to minimize side reactions.
-
Catalysts: Cu(I) salts enhance reaction efficiency.
-
Purification: Recrystallization from ethanol/water mixtures yields >98% purity .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (45 mg/mL). It remains stable under inert atmospheres but undergoes hydrolysis in acidic or basic conditions, releasing HBr .
Thermal Properties
Differential scanning calorimetry (DSC) shows a melting point of 148–150°C, with decomposition above 250°C. Thermogravimetric analysis (TGA) indicates 5% mass loss at 120°C, attributed to adsorbed moisture .
Applications in Drug Development and Chemical Synthesis
Intermediate in Heterocyclic Chemistry
The bromine atom serves as a leaving group in Suzuki-Miyaura cross-couplings, enabling the synthesis of biaryl pyrazoles for anticancer agents .
Pharmacokinetic Modifier
As a CYP1A2 inhibitor, this compound is explored to enhance the bioavailability of drugs metabolized by this enzyme, such as clozapine and theophylline.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume